2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline
Overview
Description
2-Ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline is a complex organic compound characterized by its unique structural features, including an ethyl group attached to an aniline ring and a fluorocyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline typically involves multiple steps, starting with the preparation of the aniline derivative and the fluorocyclopentyl group. One common synthetic route includes the following steps:
Nitration of Ethylbenzene: : Ethylbenzene is nitrated to produce 2-ethylaniline.
Fluorination: : The cyclopentyl ring is fluorinated to introduce the fluorine atom at the desired position.
Coupling Reaction: : The fluorocyclopentyl group is then coupled with the 2-ethylaniline using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline can undergo various chemical reactions, including:
Oxidation: : The aniline nitrogen can be oxidized to form nitro compounds.
Reduction: : Reduction reactions can convert nitro groups to amino groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: : Reagents like halogens (Cl2, Br2) and strong acids (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: : Nitro derivatives such as 2-ethyl-4-nitroaniline.
Reduction: : Amino derivatives such as 2-ethyl-4-aminobenzene.
Substitution: : Halogenated products such as 2-ethyl-4-chloroaniline.
Scientific Research Applications
2-Ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe to study biological systems and interactions.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom in the cyclopentyl group can enhance the compound's binding affinity to certain receptors or enzymes, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
2-Ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline is unique due to its specific structural features. Similar compounds include:
2-Ethylaniline: : Lacks the fluorocyclopentyl group.
2-Fluorocyclopentylamine: : Lacks the ethyl group on the aniline ring.
N-Fluorocyclopentyl-2-ethylaniline: : Different isomer of the fluorocyclopentyl group.
Properties
IUPAC Name |
2-ethyl-N-[(1R,2R)-2-fluorocyclopentyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-2-10-6-3-4-8-12(10)15-13-9-5-7-11(13)14/h3-4,6,8,11,13,15H,2,5,7,9H2,1H3/t11-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCOIUUKPKBGMZ-DGCLKSJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2CCCC2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N[C@@H]2CCC[C@H]2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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